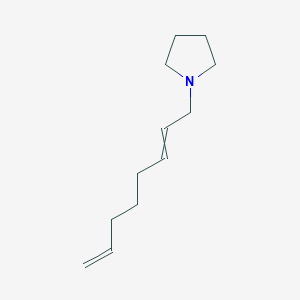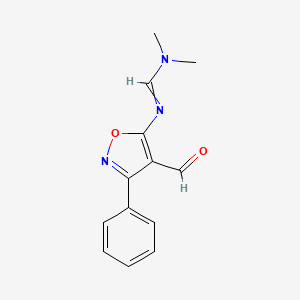
N'-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound characterized by the presence of an oxazole ring, a formyl group, and a dimethylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.
Attachment of the Dimethylmethanimidamide Moiety: This step involves the reaction of the oxazole derivative with N,N-dimethylformamide dimethyl acetal under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and formyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide analogs: Compounds with similar structures but different substituents on the oxazole ring.
Oxazole derivatives: Compounds containing the oxazole ring with various functional groups.
Formylated compounds: Compounds with formyl groups attached to different aromatic or heterocyclic systems.
Uniqueness: N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide is unique due to the specific combination of the oxazole ring, formyl group, and dimethylmethanimidamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
65246-74-4 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N'-(4-formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)9-14-13-11(8-17)12(15-18-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
PKESKKFCEZNZEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(C(=NO1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



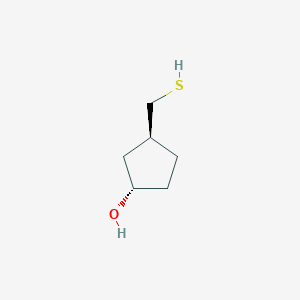
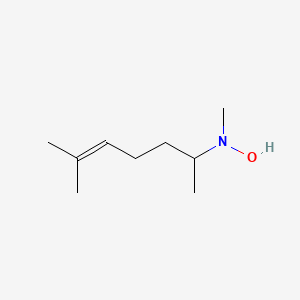
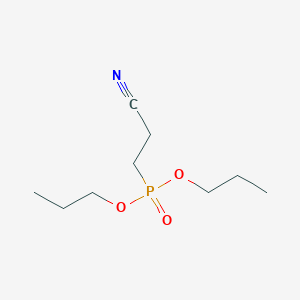


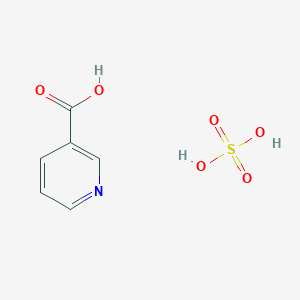
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
